molecular formula C10H18F2N2O B1481130 1-(3-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 2092697-73-7

1-(3-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one

Cat. No. B1481130
CAS RN: 2092697-73-7
M. Wt: 220.26 g/mol
InChI Key: LBXMSGRAKFFOPR-UHFFFAOYSA-N
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Description

1-(3-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one, otherwise known as 1,1-Difluoroethyl-2-methylaminoethanone (DFME) is a novel fluorinated compound that has recently been gaining attention in the scientific community due to its unique properties. DFME is a fluorinated analogue of the widely used compound ethyl-2-methylaminoethanone (EME), which is used in various applications such as drug synthesis, analytical chemistry, and biochemistry. DFME is an interesting compound due to its ability to act as a hydrogen bond acceptor and its potential to act as a catalyst in chemical reactions, making it a promising compound for further research and development.

Scientific Research Applications

Nucleophilic Aromatic Substitution and Synthetic Applications

  • Synthesis Techniques: Research on nucleophilic aromatic substitution reactions involving piperidine derivatives demonstrates their utility in synthesizing complex organic compounds. Such reactions offer pathways for creating various aromatic compounds, indicating potential routes for synthesizing or modifying compounds like "1-(3-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one" (Pietra & Vitali, 1972).

Pharmacological Studies and Drug Design

  • Drug Design and Binding Affinity: Arylcycloalkylamines, including piperidine derivatives, are highlighted for their roles in enhancing the potency and selectivity of D2-like receptor ligands. This suggests potential applications in designing drugs targeting the central nervous system, hinting at the pharmacological relevance of similar structures (Sikazwe et al., 2009).

Material Science and Chemical Properties

  • Ionic Liquids and Separation Technologies: The study of ionic liquids for separating mixtures of alkanes and alkenes indicates the importance of understanding the solvation and phase behavior of chemical compounds in various media. This knowledge can be applied to the separation and purification processes in industrial chemistry, including the manipulation of compounds with similar structures (Domańska et al., 2016).

Environmental Applications

  • Water Treatment and Purification: Advances in thin-film composite membranes for reverse osmosis and nanofiltration emphasize the role of polyamide materials in environmental applications. Understanding the chemical properties and reactivity of compounds like "1-(3-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one" can contribute to the development of new materials for water purification and desalination (Gohil & Ray, 2017).

properties

IUPAC Name

1-[3-(1,1-difluoroethyl)piperidin-1-yl]-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O/c1-10(11,12)8-4-3-5-14(7-8)9(15)6-13-2/h8,13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXMSGRAKFFOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)CNC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
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1-(3-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 3
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1-(3-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 4
1-(3-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 5
1-(3-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 6
1-(3-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one

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